molecular formula C27H29F3N4O B11582786 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanone

1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethanone

Katalognummer: B11582786
Molekulargewicht: 482.5 g/mol
InChI-Schlüssel: JSVRKQLFKAAXEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a diphenylmethyl group and an indazole ring substituted with a trifluoromethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.

    Substitution with Diphenylmethyl Group: The piperazine ring is then substituted with a diphenylmethyl group through a nucleophilic substitution reaction.

    Formation of the Indazole Ring: The indazole ring is synthesized separately, often through cyclization reactions involving hydrazines and ketones.

    Substitution with Trifluoromethyl Group: The indazole ring is then substituted with a trifluoromethyl group using trifluoromethylating agents.

    Coupling of Piperazine and Indazole Rings: Finally, the piperazine and indazole rings are coupled through an alkylation reaction to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a tool to study biological pathways and mechanisms.

    Industrial Chemistry: It is explored for its potential use in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[4-(Diphenylmethyl)piperazin-1-yl]ethan-1-one: Similar structure but lacks the indazole ring and trifluoromethyl group.

    1-[4-(Diphenylmethyl)piperazin-1-yl]-3,3-diphenylpropan-1-one: Similar structure but with different substituents on the piperazine ring.

Uniqueness

1-[4-(Diphenylmethyl)piperazin-1-yl]-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethan-1-one is unique due to the presence of both the indazole ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C27H29F3N4O

Molekulargewicht

482.5 g/mol

IUPAC-Name

1-(4-benzhydrylpiperazin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone

InChI

InChI=1S/C27H29F3N4O/c28-27(29,30)26-22-13-7-8-14-23(22)34(31-26)19-24(35)32-15-17-33(18-16-32)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-6,9-12,25H,7-8,13-19H2

InChI-Schlüssel

JSVRKQLFKAAXEQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2=C(C1)C(=NN2CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.